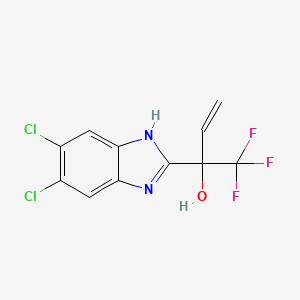

(+)-JNJ-37654032

描述

属性

CAS 编号 |

944919-15-7 |

|---|---|

分子式 |

C11H7Cl2F3N2O |

分子量 |

311.08 g/mol |

IUPAC 名称 |

2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol |

InChI |

InChI=1S/C11H7Cl2F3N2O/c1-2-10(19,11(14,15)16)9-17-7-3-5(12)6(13)4-8(7)18-9/h2-4,19H,1H2,(H,17,18) |

InChI 键 |

HEDZSNUSVHSSQI-UHFFFAOYSA-N |

规范 SMILES |

C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ 37654032 JNJ-37654032 JNJ37654032 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-JNJ-37654032

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) characterized by its tissue-selective anabolic effects. Developed by Johnson & Johnson, this compound has demonstrated a potent ability to stimulate muscle growth with minimal impact on prostatic tissue, a key differentiator from traditional anabolic steroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the androgen receptor, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a selective agonist and antagonist of the androgen receptor (AR) in a tissue-specific manner.[1][2][3] As a SARM, its primary mechanism involves binding to the AR and inducing a conformational change that recruits specific co-regulatory proteins. This selective protein interaction profile is believed to be the basis for its differential activity in various tissues. In anabolic tissues such as muscle, this compound acts as a full agonist, promoting growth.[2][3] Conversely, in androgenic tissues like the prostate, it exhibits partial agonist or antagonist activity, thereby minimizing the hypertrophic and proliferative effects associated with conventional androgens.[1][3] The compound is a member of the 2-(2,2,2)-trifluoroethyl-benzimidazole class of SARMs.[1]

Quantitative Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vivo Efficacy in Orchidectomized Rat Model [3]

| Parameter | Value | Units |

| Levator Ani Muscle Growth (ED50) | 0.8 | mg/kg |

| Maximal Levator Ani Growth (at 3 mg/kg) | Full | % of DHT |

| Ventral Prostate Growth (at 3 mg/kg) | 21 | % of DHT |

| Follicle-Stimulating Hormone (FSH) Reduction | Yes | - |

Table 2: In Vivo Effects in Intact Rat Model [3]

| Parameter | Value | Units |

| Prostate Weight Reduction (at 3 mg/kg) | 47 | % |

| Effect on Muscle | No inhibitory effect | - |

| Testis Size Reduction | Yes | - |

Table 3: Androgen Receptor Binding Affinity

| Parameter | Value | Units |

| Binding Affinity (Ki) | 2-17 | nM |

Note: This range is reported for the 2-(2,2,2)-trifluoroethyl-benzimidazole series of compounds, which includes this compound.[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the androgen receptor initiates a cascade of transcriptional events that are tissue-dependent. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating SARM activity.

Caption: Signaling Pathway of this compound.

Caption: Experimental Workflow for SARM Evaluation.

Detailed Experimental Protocols

In Vivo Orchidectomized Rat Model (Hershberger Assay Adaptation)

This protocol is a standard method for assessing the androgenic and anabolic activity of a test compound.

-

Animals: Immature male Sprague-Dawley rats, approximately 21 days old, are used.

-

Procedure:

-

Rats are castrated (orchidectomized) under anesthesia to remove endogenous androgen production.

-

A recovery period of 7-10 days is allowed.

-

Animals are randomly assigned to treatment groups: vehicle control, testosterone propionate (positive control), and various doses of this compound.

-

The test compound is administered orally once daily for 10 consecutive days.

-

On day 11, the animals are euthanized, and the following tissues are carefully dissected and weighed: levator ani muscle, ventral prostate, and seminal vesicles.

-

-

Endpoint Analysis: The weights of the target tissues are normalized to body weight. The anabolic activity is determined by the increase in levator ani muscle weight, while androgenic activity is assessed by the increase in the weights of the prostate and seminal vesicles.

Androgen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the androgen receptor.

-

Materials:

-

Rat or human prostate cytosol (as a source of AR).

-

Radiolabeled androgen, typically [3H]-mibolerone or [3H]-R1881.

-

Test compound (this compound) at various concentrations.

-

Hydroxyapatite slurry or other means to separate bound from free radioligand.

-

-

Procedure:

-

A constant concentration of radiolabeled androgen and varying concentrations of the test compound are incubated with the AR preparation.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The bound radioligand is separated from the free radioligand.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the binding affinity.

Cell-Based Androgen Receptor Transactivation Assay

This assay determines the functional activity of a compound as an AR agonist or antagonist.

-

Cell Line: A mammalian cell line that does not endogenously express AR (e.g., CV-1) or a cell line with stable AR expression is used.

-

Reporter System: The cells are transiently or stably transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.

-

-

Procedure:

-

Transfected cells are plated in multi-well plates.

-

For agonist testing, cells are treated with increasing concentrations of the test compound.

-

For antagonist testing, cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and increasing concentrations of the test compound.

-

After an incubation period (typically 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: An increase in luciferase activity indicates agonist activity, while a decrease in DHT-induced luciferase activity indicates antagonist activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound exemplifies the therapeutic potential of SARMs by demonstrating a clear separation of anabolic and androgenic activities. Its mechanism of action, centered on tissue-selective androgen receptor modulation, offers a promising approach for conditions such as muscle wasting diseases, where anabolic support is needed without the undesirable side effects of traditional androgens. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel SARMs with improved therapeutic profiles.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (+)-JNJ-37654032: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(+)-JNJ-37654032 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research program aimed at identifying tissue-selective anabolic agents. As the lead compound of a novel benzimidazole series, it demonstrated a promising preclinical profile with significant muscle-anabolic activity and prostate-sparing characteristics. First disclosed in the scientific literature in 2008, this compound showed efficacy in animal models of muscle wasting.[1][2] Despite its promising preclinical data, the compound did not advance into human clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Introduction: The Quest for Tissue-Selective Androgens

Androgens are crucial for the development and maintenance of muscle mass and bone density. However, the therapeutic use of steroidal androgens is often limited by their undesirable androgenic side effects, such as effects on the prostate, skin, and hair follicles. This has driven the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects of androgen receptor (AR) activation. The goal is to develop compounds that selectively promote the beneficial effects of androgens in muscle and bone while minimizing adverse effects on reproductive tissues. This compound was identified within a drug discovery program focused on this objective.

Discovery and Lead Optimization

This compound belongs to a novel class of benzimidazole-based SARMs.[1][2] The lead optimization process focused on modifying substituents on the benzimidazole core to enhance potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

The synthesis of 2-substituted benzimidazoles generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol, a key step would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable trifluoromethyl-containing butenone precursor.

General Synthetic Workflow:

Caption: General synthetic scheme for benzimidazole-based SARMs.

Structure-Activity Relationship (SAR)

The research leading to this compound likely involved systematic modifications of the benzimidazole scaffold to optimize its activity profile. Key aspects of the SAR for this class of compounds would have included:

-

Benzimidazole Core: The dichlorinated benzimidazole core is crucial for high-affinity binding to the androgen receptor.

-

Substituents at the 2-position: The nature of the substituent at this position determines the agonist versus antagonist activity and tissue selectivity. The trifluoromethyl and butenol groups in this compound are critical for its specific SARM properties.

Mechanism of Action: Modulating the Androgen Receptor

This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs like this compound is believed to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of co-regulatory proteins in various tissues.

Androgen Receptor Signaling Pathway:

Caption: Simplified androgen receptor signaling pathway.

Preclinical Development

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

In Vitro Studies

In vitro assays were crucial for determining the binding affinity and functional activity of this compound at the androgen receptor.

Experimental Protocols:

-

Androgen Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compound for the androgen receptor.

-

Method: A competitive radioligand binding assay would have been used, likely with a radiolabeled androgen such as [³H]-mibolerone, and AR sourced from rat prostate cytosol or a recombinant source. The concentration of this compound required to displace 50% of the radioligand (IC₅₀) would be determined and converted to a binding affinity constant (Ki).

-

-

Cell-Based Functional Assays:

-

Objective: To assess the agonist or antagonist activity of the compound in a cellular context.

-

Method: A common method involves transiently transfecting a suitable cell line (e.g., CV-1) with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Cells are then treated with varying concentrations of this compound, alone (for agonist activity) or in the presence of a known androgen like dihydrotestosterone (DHT) (for antagonist activity). The resulting reporter gene expression is quantified to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Quantitative Data Summary (In Vitro):

| Assay Type | Parameter | Value |

| AR Binding Assay | Ki | Data not publicly available |

| Cell-Based Functional Assay | Agonist/Antagonist Profile | Mixed |

| EC₅₀ (Agonist) | Data not publicly available | |

| IC₅₀ (Antagonist) | Data not publicly available |

In Vivo Studies

The in vivo efficacy and tissue selectivity of this compound were primarily evaluated in orchidectomized (castrated) rat models, which are standard for assessing the anabolic and androgenic effects of SARMs.

Experimental Protocols:

-

Orchidectomized Rat Model:

-

Objective: To evaluate the anabolic effects on muscle and androgenic effects on the prostate.

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure: Rats are surgically castrated (orchidectomized) to deplete endogenous androgens. After a recovery period, animals are treated orally with this compound at various doses for a specified duration (e.g., 14 days). A control group receives vehicle, and a positive control group may receive testosterone propionate.

-

Endpoints: At the end of the study, the weights of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) are measured.

-

Quantitative Data Summary (In Vivo):

| Parameter | Dose | Result | Reference |

| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg | 50% of maximal response | [1] |

| Maximal Levator Ani Muscle Growth | 3 mg/kg | Maximal stimulation | [1] |

| Ventral Prostate Growth | 3 mg/kg | 21% of full size | [1] |

| Prostate Weight Reduction (in intact rats) | 3 mg/kg | 47% reduction | [1] |

| Lean Body Mass Restoration (in aged orchidectomized rats) | Not specified | ~20% restoration | [1] |

Experimental Workflow for In Vivo Evaluation:

Caption: Workflow for in vivo assessment of SARM activity.

Development Status and Conclusion

This compound demonstrated a promising preclinical profile as a potent and selective androgen receptor modulator with clear anabolic effects on muscle and a significant sparing of the prostate.[1] However, the compound's development was discontinued, and it did not advance to human clinical trials. The reasons for its discontinuation are not publicly available but could be related to a variety of factors, including its pharmacokinetic profile, off-target effects, or a strategic decision by the developing company.

Despite not reaching the market, the discovery and characterization of this compound and the broader class of benzimidazole SARMs have contributed valuable knowledge to the field of androgen receptor modulation. The data generated from these studies continue to inform the design and development of next-generation SARMs with improved efficacy and safety profiles for the treatment of muscle wasting diseases, osteoporosis, and other androgen-deficient conditions.

References

An In-depth Technical Guide to (+)-JNJ-37654032: A Selective Androgen Receptor Modulator

Abstract

(+)-JNJ-37654032 is a potent, orally active, non-steroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for potential therapeutic application in muscle-wasting conditions. As a member of the benzimidazole class of SARMs, it exhibits tissue-selective androgenic and antiandrogenic activities. Preclinical studies have demonstrated its efficacy in promoting anabolic effects in muscle tissue while displaying antagonistic or partially agonistic properties in the prostate. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and the underlying mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the 2-(2,2,2)-trifluoroethyl-benzimidazole scaffold. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluorobut-3-en-2-ol[1] |

| CAS Number | 944919-15-7[2][3][4][5] |

| Molecular Formula | C₁₁H₇Cl₂F₃N₂O[4][5] |

| SMILES | C=CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)(C(F)(F)F)O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 311.09 g/mol [4][5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

Pharmacological Profile

This compound is characterized by its selective modulation of the androgen receptor (AR), leading to tissue-specific pharmacological responses. It acts as a full agonist in anabolic tissues like skeletal muscle and demonstrates antagonistic or partial agonist activity in androgenic tissues such as the prostate.[1][4]

Binding Affinity

Table 3: Androgen Receptor Binding Affinity

| Parameter | Value |

| Binding Affinity (Ki) | 2-17 nM (for potent agonists in the same chemical series)[6] |

In Vitro and In Vivo Activity

Preclinical evaluation in rodent models has substantiated the tissue-selective anabolic activity of this compound.

Table 4: In Vivo Efficacy in Orchidectomized Rats

| Parameter | Result |

| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg[5][7][8] |

| Maximal Levator Ani Muscle Growth | Achieved at a dose of 3 mg/kg[5][7][8] |

| Ventral Prostate Growth | Stimulated to only 21% of its full size at 3 mg/kg[7] |

| Prostate Weight in Intact Rats | Reduced by 47% at a dose of 3 mg/kg[7] |

| Lean Body Mass Restoration | Restored approximately 20% of the lean body mass lost after orchidectomy in aged rats[7] |

| Hormonal Effects | Reduced follicle-stimulating hormone (FSH) levels in orchidectomized rats[1][4] |

Mechanism of Action and Signaling Pathways

The tissue selectivity of SARMs like this compound is believed to stem from their unique interaction with the androgen receptor, leading to differential recruitment of co-regulatory proteins in various tissues.[9][10][11]

In skeletal muscle, the binding of this compound to the AR likely promotes a conformational change that favors the recruitment of co-activators, leading to the transcription of genes involved in muscle protein synthesis and growth. Conversely, in the prostate, the ligand-receptor complex may adopt a different conformation that either fails to recruit co-activators or actively recruits co-repressors, resulting in an antagonistic or weakly agonistic effect.

References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Tissue-Specific Action of the Selective Androgen Receptor Modulator S-101479 [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JNJ-37654032 - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. JNJ-37654032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JNJ-37654032 | TargetMol [targetmol.com]

- 9. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Profile of (+)-JNJ-37654032: A Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JNJ-37654032 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson. It belongs to the 2-(2,2,2)-trifluoroethyl-benzimidazoles class of compounds. Preclinical studies have demonstrated its potential for the treatment of muscle-wasting conditions due to its potent anabolic activity in muscle tissue with significantly attenuated effects on androgenic tissues such as the prostate. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its in vivo efficacy, and available details on its mechanism of action and experimental evaluation.

Core Pharmacological Profile

This compound exhibits a distinct tissue-selective androgen receptor modulating profile, characterized by potent agonism in anabolic tissues (muscle) and a mixed agonist/antagonist activity in androgenic tissues (prostate). This selectivity presents a favorable therapeutic window for conditions requiring anabolic support without the androgenic side effects associated with traditional anabolic steroids.

In Vitro Activity

In Vivo Efficacy

Studies in orchidectomized (castrated) and intact rat models have demonstrated the significant tissue-selective anabolic activity of this compound.

Table 1: In Vivo Efficacy of this compound in Rat Models [1]

| Parameter | Animal Model | Effect | Quantitative Data |

| Anabolic Activity | Orchidectomized Rats | Stimulated levator ani muscle growth | ED50: 0.8 mg/kg |

| Maximal muscle growth stimulation | Achieved at a dose of 3 mg/kg | ||

| Aged Orchidectomized Rats | Restoration of lean body mass | Restored approximately 20% of lean body mass lost after orchidectomy | |

| Androgenic Activity | Orchidectomized Rats | Stimulation of ventral prostate growth | Stimulated ventral prostate to 21% of its full size at 3 mg/kg |

| Intact Rats | Reduction of prostate weight | Reduced prostate weight by 47% at 3 mg/kg | |

| Effect on muscle in intact animals | No inhibitory effect on muscle | ||

| Endocrine Effects | Orchidectomized Rats | Reduction of follicle-stimulating hormone (FSH) levels | Observed |

| Intact Rats | Reduction of testis size | Observed |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies on this compound are not publicly available. However, based on standard methodologies for SARM evaluation, the following general protocols are likely to have been employed.

In Vivo Hershberger Assay (Rat Model)

The Hershberger assay is a standardized method to assess the androgenic and anabolic activity of a compound.

-

Animal Model: Immature, peripubertal male rats are castrated (orchidectomized). This removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.

-

Dosing: The test compound, this compound, is administered daily for a set period, typically 7 to 10 days, via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.

-

Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed. These include:

-

Anabolic tissue: Levator ani muscle.

-

Androgenic tissues: Ventral prostate, seminal vesicles.

-

-

Data Interpretation: The weights of the tissues from the treated groups are compared to the vehicle control. An increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The ratio of anabolic to androgenic activity provides a measure of the compound's selectivity.

Androgen Receptor (AR) Binding Assay (In Vitro)

This assay determines the affinity of the test compound for the androgen receptor.

-

Reagents:

-

A source of androgen receptors, typically from rat prostate cytosol or recombinant human AR.

-

A radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, which binds to the AR with high affinity.

-

The test compound, this compound, at various concentrations.

-

-

Procedure:

-

The AR preparation is incubated with the radiolabeled androgen in the presence of increasing concentrations of the test compound.

-

The test compound competes with the radiolabeled androgen for binding to the AR.

-

After reaching equilibrium, the bound and free radiolabeled androgen are separated.

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Androgen Receptor Transactivation Assay (In Vitro)

This cell-based assay measures the functional activity of a compound as an AR agonist or antagonist.

-

Cell Line: A mammalian cell line (e.g., CV-1, HEK293) that is co-transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).

-

-

Procedure (Agonist Mode):

-

The transfected cells are treated with increasing concentrations of the test compound, this compound.

-

If the compound is an agonist, it will bind to and activate the AR, leading to the transcription of the luciferase reporter gene.

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Procedure (Antagonist Mode):

-

The transfected cells are treated with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of the test compound.

-

If the compound is an antagonist, it will compete with the agonist for AR binding and inhibit the agonist-induced luciferase expression.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) for agonist activity or the IC50 for antagonist activity.

Signaling Pathway and Experimental Workflow Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for an androgen receptor agonist. Non-steroidal SARMs like this compound are thought to induce a unique conformational change in the androgen receptor, leading to tissue-selective gene expression.

Caption: Androgen Receptor Signaling Pathway for this compound.

In Vivo SARM Evaluation Workflow

The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of a SARM like this compound.

Caption: Experimental Workflow for In Vivo SARM Evaluation.

In Vitro Assay Logical Relationship

This diagram illustrates the relationship between in vitro binding and functional assays for characterizing a SARM.

References

Unveiling the Tissue-Specific Action of (+)-JNJ-37654032: A Deep Dive into Muscle Anabolism and Prostatic Sparing

For Immediate Release

This technical guide provides a comprehensive analysis of the preclinical data on (+)-JNJ-37654032, a nonsteroidal selective androgen receptor modulator (SARM). Developed by Johnson & Johnson, this compound has demonstrated significant tissue selectivity, exhibiting potent anabolic effects in muscle while sparing the prostate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of SARMs.

Core Findings: Quantitative Analysis

This compound has shown a clear dissociation between its effects on muscle and prostate tissues in preclinical rat models. The data, summarized below, highlights its potential as a therapeutic agent for muscle wasting conditions with a favorable safety profile concerning androgenic side effects on the prostate.

| Parameter | Muscle (Levator Ani) | Prostate (Ventral) | Citation |

| Agonist Activity (Orchidectomized Rats) | |||

| ED50 for Growth Stimulation | 0.8 mg/kg | Not Reported | [1][2] |

| Maximal Growth Stimulation | Achieved at 3 mg/kg | 21% of full size at 3 mg/kg | [1][3] |

| Effect in Intact Rats | |||

| Weight Change at 3 mg/kg | No inhibitory effect | 47% reduction | [1][3] |

| Body Composition (Orchidectomized Rats) | |||

| Lean Body Mass Restoration | ~20% restoration of loss | Not Applicable | [1][3] |

| Receptor Binding | |||

| Androgen Receptor (AR) Binding Affinity (Ki) | 2-17 nM | 2-17 nM | [3] |

Mechanism of Action: A Tale of Two Tissues

This compound is a nonsteroidal ligand that exhibits mixed agonist and antagonist activity on the androgen receptor (AR) in a tissue-dependent manner.[1][2][4] Upon binding to the AR, the ligand-receptor complex translocates to the nucleus and interacts with androgen response elements (AREs) on target genes. The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to the differential recruitment of co-activator and co-repressor proteins in different cell types. In muscle cells, the conformation of the AR bound to this compound appears to favor the recruitment of co-activators, leading to the transcription of genes responsible for muscle growth (anabolism). Conversely, in prostate cells, the ligand-receptor complex may adopt a conformation that either recruits co-repressors or fails to efficiently recruit co-activators, resulting in an antagonistic or only partially agonistic effect, thus preventing significant prostate growth.[5]

Androgen Receptor Signaling Pathway for this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following represents a generalized methodology typical for SARM characterization during the period of its development.

In Vivo Efficacy in Orchidectomized Rat Model

This model is the gold standard for assessing the androgenic and anabolic activity of SARMs.

1. Animal Model:

-

Adult male Sprague-Dawley rats are used.

-

Bilateral orchidectomy (castration) is performed to eliminate endogenous androgen production. A sham-operated group serves as a control.

-

Animals are allowed a recovery period before the commencement of treatment.

2. Dosing and Tissue Collection:

-

Rats are treated daily with this compound, a vehicle control, or a reference androgen (e.g., testosterone propionate) via oral gavage or subcutaneous injection.

-

At the end of the study period, animals are euthanized.

-

The levator ani muscle (a key indicator of anabolic activity) and the ventral prostate are carefully dissected and weighed.

3. Body Composition Analysis:

-

Magnetic Resonance Imaging (MRI) may be used to non-invasively measure changes in lean body mass and fat mass over the course of the study.

References

- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Preclinical Pharmacology of (+)-JNJ-37654032: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of muscle atrophy. As a member of a novel benzimidazole series of SARMs, it exhibits a distinct pharmacological profile characterized by tissue-selective androgenic and antiandrogenic effects. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Pharmacological Profile

This compound is an orally active compound that demonstrates mixed agonist and antagonist activity at the androgen receptor (AR) in a tissue-dependent manner. In preclinical animal models, it has shown full agonistic effects in muscle tissue, promoting growth and restoring lean body mass. Conversely, it displays antagonistic or partially agonistic effects in the prostate, a key feature of SARMs aimed at minimizing androgen-related adverse effects in this tissue.[1] Additionally, it exerts agonistic effects on the hypothalamic-pituitary-gonadal axis, leading to the suppression of follicle-stimulating hormone (FSH) secretion.[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data for the preclinical activity of this compound.

In Vitro Activity

| Parameter | Value | Compound Class |

| Kᵢ (Androgen Receptor Binding) | 2-17 nM | 2-(2,2,2)-trifluoroethyl-benzimidazoles |

In Vivo Efficacy in Orchidectomized Rats

The majority of the preclinical data for this compound comes from studies in orchidectomized (castrated) rat models, which are standard for evaluating the androgenic and anabolic effects of SARMs.

| Parameter | Dose | Effect |

| Levator Ani Muscle Growth (ED₅₀) | 0.8 mg/kg | 50% of maximal response |

| Maximal Levator Ani Muscle Growth | 3 mg/kg | Maximal stimulation |

| Ventral Prostate Growth | 3 mg/kg | 21% stimulation of its full size |

| Lean Body Mass | Not Specified | Restored about 20% of lean body mass lost after orchidectomy |

| Follicle-Stimulating Hormone (FSH) Levels | Not Specified | Reduced |

In Vivo Efficacy in Intact Rats

| Parameter | Dose | Effect |

| Prostate Weight | 3 mg/kg | 47% reduction |

| Muscle (Levator Ani) | 3 mg/kg | No inhibitory effect |

| Testis Size | Not Specified | Reduced |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public literature. However, based on standard methodologies for SARM characterization, the following protocols are likely to have been employed.

Androgen Receptor Binding Assay (Hypothetical)

A competitive radioligand binding assay would be utilized to determine the binding affinity (Kᵢ) of this compound for the androgen receptor.

This assay would involve incubating a source of androgen receptors (e.g., from rat prostate cytosol or cells expressing the human AR) with a constant concentration of a radiolabeled androgen and varying concentrations of this compound. By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) can be calculated, indicating the affinity of the test compound for the receptor.

Hershberger Assay (Agonist and Antagonist Modes)

The Hershberger assay in castrated male rats is a standard in vivo model to assess the androgenic and antiandrogenic activities of a compound on androgen-dependent tissues.

In the agonist mode, castrated rats are treated with this compound at various doses, and the weights of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are compared to a vehicle-treated control group. In the antagonist mode, the compound is co-administered with a known androgen like testosterone propionate, and the ability of this compound to inhibit the androgen-induced tissue growth is measured.

Lean Body Mass Assessment

Magnetic Resonance Imaging (MRI) is a non-invasive method used to assess changes in body composition, including lean body mass.

Aged orchidectomized rats would undergo a baseline MRI scan to determine their initial lean body mass. Following a treatment period with this compound, subsequent MRI scans would be performed to quantify changes in lean body mass compared to a control group.

Mechanism of Action: Selective Androgen Receptor Modulation

The tissue selectivity of this compound is believed to be a result of its unique interaction with the androgen receptor. Upon binding, the ligand-receptor complex undergoes a conformational change that influences its interaction with co-regulatory proteins (coactivators and corepressors) in a cell-specific manner. This differential recruitment of co-regulators is thought to be the molecular basis for the observed tissue-selective gene expression and pharmacological effects.

Conclusion

The preclinical data for this compound demonstrate its profile as a potent and orally active SARM with a clear dissociation between its anabolic effects on muscle and its androgenic effects on the prostate. While comprehensive in vitro functional and pharmacokinetic data are not fully available in the public domain, the existing in vivo evidence in rat models supports its potential for the treatment of muscle-wasting conditions. Further investigation into its detailed molecular mechanism of action and a complete pharmacokinetic and safety profile would be necessary for its clinical development.

References

In-Depth Technical Guide: Androgen Receptor Binding Affinity of (+)-JNJ-37654032

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson. As a member of the 2-(2,2,2)-trifluoroethyl-benzimidazole series, it exhibits tissue-selective androgenic and antiandrogenic effects.[1][2] This technical guide provides a comprehensive overview of the androgen receptor (AR) binding affinity of this compound, including available quantitative data, relevant experimental protocols, and associated signaling pathways.

Androgen Receptor Binding Affinity

While a specific equilibrium dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) for this compound is not publicly available in the reviewed literature, the compound belongs to a series of potent androgen agonists that demonstrate strong binding to the androgen receptor.

Quantitative Data Summary

| Compound Series | Compound | Androgen Receptor Binding Affinity (Ki) | Reference |

| 2-(2,2,2)-trifluoroethyl-benzimidazoles | Potent Agonists within the series | 2 - 17 nM | [2][3] |

| 2-(2,2,2)-trifluoroethyl-benzimidazoles | This compound | Data not publicly available |

Note: The provided Ki range represents the binding affinity of potent androgen agonists within the same chemical series as this compound. This suggests that this compound likely possesses a high affinity for the androgen receptor, falling within or near this range.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of androgen receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. Below is a detailed methodology for a representative radioligand competitive binding assay.

Principle

This assay relies on the principle of competition between a radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) and a test compound for binding to the androgen receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Materials

-

Androgen Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.

-

Radioligand: [3H]-Mibolerone or [3H]-R1881.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in the assay buffer.

-

Incubation: In a 96-well plate, incubate the androgen receptor source with the radioligand and varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled androgen).

-

Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

References

In Vivo Efficacy of (+)-JNJ-37654032 in Modulating Lean Body Mass: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo effects of the selective androgen receptor modulator (SARM), (+)-JNJ-37654032, with a specific focus on its impact on lean body mass. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and illustrates the underlying biological pathways and experimental designs through detailed diagrams.

Core Findings: Quantitative Data Summary

The primary preclinical investigation into the effects of this compound on body composition demonstrated its significant anabolic activity in muscle tissue with minimal androgenic effects on the prostate. The key quantitative outcomes from this study are presented in the table below.

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Finding | Measurement Method |

| Lean Body Mass | Aged Orchidectomized Male Rats | This compound | 3 mg/kg | Not Specified | Restoration of ~20% of lean body mass lost post-orchidectomy.[1] | Magnetic Resonance Imaging (MRI) |

| Levator Ani Muscle Growth | Orchidectomized Male Rats | This compound | 0.8 mg/kg | Not Specified | ED50 for stimulation of levator ani muscle growth.[1] | Not Specified |

| Ventral Prostate Growth | Orchidectomized Male Rats | This compound | 3 mg/kg | Not Specified | Stimulated ventral prostate growth to only 21% of its full size.[1] | Not Specified |

| Prostate Weight | Intact Male Rats | This compound | 3 mg/kg | Not Specified | Reduced prostate weight by 47%.[1] | Not Specified |

Experimental Protocols

The following section details the methodologies employed in the key preclinical study assessing the in vivo effects of this compound.

Animal Model and Study Design

-

Species/Strain: Male Sprague-Dawley rats.

-

Age: Aged rats were utilized to model age-related muscle loss.

-

Surgical Model: Orchidectomy (castration) was performed to create a model of androgen deficiency, leading to muscle wasting.

-

Acclimation: Animals were allowed an appropriate acclimation period to recover from surgery and stabilize before the commencement of treatment.

-

Housing: Standard laboratory conditions were maintained, including controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Grouping: Animals were randomly assigned to either a vehicle control group or a treatment group receiving this compound.

Dosing and Administration

-

Compound: this compound.

-

Dosage: The primary effective dose reported for lean body mass restoration was 3 mg/kg.[1] An ED50 of 0.8 mg/kg was determined for levator ani muscle growth.[1]

-

Route of Administration: The compound was administered orally.

-

Vehicle: The specific vehicle for drug delivery was not detailed in the available literature, but would typically consist of a solution or suspension suitable for oral gavage in rodents (e.g., carboxymethylcellulose, polyethylene glycol).

-

Dosing Schedule: The frequency and duration of administration were not specified in the abstract but are typically daily for several weeks in such studies.

Efficacy Endpoints and Measurement

-

Primary Endpoint: Change in lean body mass.

-

Method of Measurement: Body composition, including lean body mass and fat mass, was assessed using Magnetic Resonance Imaging (MRI). MRI provides a precise, non-invasive method for quantifying different body tissues.

-

Secondary Endpoints:

-

Anabolic Activity: Assessed by measuring the wet weight of the levator ani muscle, a well-established marker for the anabolic effects of androgens.

-

Androgenic Activity: Evaluated by measuring the wet weight of the ventral prostate and seminal vesicles.

-

-

Hormonal Analysis: Blood samples were collected to measure levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) to assess the compound's effects on the hypothalamic-pituitary-gonadal axis.

Statistical Analysis

-

Data were likely analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the treatment group with the vehicle control group. A p-value of <0.05 is conventionally considered statistically significant.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

Caption: Experimental workflow for assessing the in vivo effects of this compound.

Caption: Simplified signaling pathway of this compound in skeletal muscle.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Cell-Based Characterization of (+)-JNJ-37654032

For Research Use Only.

Introduction

(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] As a SARM, it exhibits tissue-selective agonist and antagonist effects on the androgen receptor (AR), making it a compound of interest for studying muscle wasting and other conditions.[1][2] These application notes provide a detailed protocol for characterizing the in vitro cell-based activity of this compound using a luciferase reporter gene assay. This assay is designed to determine the compound's potential as an AR agonist or antagonist.

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an agonist, such as dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of androgen-responsive genes.

As a SARM, this compound can act as either an agonist, initiating this transcriptional cascade, or as an antagonist, competitively binding to the AR and preventing its activation by natural androgens. Its tissue-selective nature implies that its functional effect (agonist or antagonist) can vary depending on the cellular context.

Quantitative Data Summary

| Compound | Target | Assay Type | Cell Line | Potency (EC50/IC50/ED50) | Activity Type |

| This compound | Androgen Receptor | in vivo levator ani muscle growth | Orchidectomized rats | ED50 = 0.8 mg/kg[2] | Agonist (anabolic) |

| Ostarine (Enobosarm) | Androgen Receptor | AR Transactivation | CV-1 | EC50 ≈ 3 nM | Agonist |

| LGD-4033 (Ligandrol) | Androgen Receptor | AR Transactivation | HEK293 | EC50 ≈ 1 nM | Agonist |

| Bicalutamide | Androgen Receptor | AR Transactivation | LNCaP | IC50 ≈ 160 nM | Antagonist |

| Dihydrotestosterone (DHT) | Androgen Receptor | AR Transactivation | Various | EC50 ≈ 0.1 - 1 nM | Agonist (Reference) |

Experimental Protocols

The following protocols describe a representative androgen receptor transactivation assay using a luciferase reporter to determine the agonist and antagonist activity of this compound.

Experimental Workflow Diagram

Materials and Reagents

-

Cell Line: PC-3 (human prostate cancer, AR-negative) or another suitable cell line.

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Plasmids:

-

Androgen Receptor expression plasmid (e.g., pCMV-hAR).

-

Luciferase reporter plasmid with AREs (e.g., pGL4.36[luc2P/MMTV/Hygro]).

-

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Controls:

-

Agonist Control: Dihydrotestosterone (DHT), 10 mM stock in DMSO.

-

Antagonist Control: Bicalutamide, 10 mM stock in DMSO.

-

-

Assay Medium: Phenol red-free F-12K medium with 5% charcoal-stripped FBS.

-

Luciferase Assay System: (e.g., Promega ONE-Glo™ Luciferase Assay System).

-

Equipment:

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

-

Protocol 1: AR Agonist Activity Assay

-

Cell Culture and Transfection:

-

Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.

-

Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

-

24 hours post-transfection, detach the cells and resuspend them in the assay medium.

-

-

Cell Seeding:

-

Seed the transfected cells into a 96-well white plate at a density of 10,000 cells per well in 100 µL of assay medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the DHT positive control in assay medium. A typical concentration range would be from 1 pM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the test compounds.

-

Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 24 hours at 37°C.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle control as 0% activity and the maximum DHT response as 100% activity.

-

Plot the normalized response against the log of the compound concentration.

-

Determine the EC50 value using a non-linear regression (four-parameter logistic) curve fit.

-

Protocol 2: AR Antagonist Activity Assay

-

Cell Culture, Transfection, and Seeding:

-

Follow steps 1 and 2 from the Agonist Activity Assay protocol.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the bicalutamide positive control in assay medium.

-

To each of these dilutions, add DHT to a final concentration that elicits ~80% of its maximal response (EC80), which should be predetermined.

-

Include controls: vehicle only, DHT only (EC80), and a high concentration of bicalutamide + DHT.

-

Remove the seeding medium and add 100 µL of the prepared compound/DHT mixtures.

-

Incubate the plate for 24 hours at 37°C.

-

-

Luminescence Measurement:

-

Follow step 4 from the Agonist Activity Assay protocol.

-

-

Data Analysis:

-

Normalize the data by setting the response of the DHT-only wells as 100% activity and the vehicle control as 0% activity.

-

Plot the percentage of inhibition against the log of the antagonist concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. By performing both agonist and antagonist assays, researchers can elucidate the compound's functional activity at the androgen receptor in a specific cellular context, providing valuable data for drug development and mechanistic studies.

References

Application Notes and Protocols for Studying (+)-JNJ-37654032 in Androgen-Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JNJ-37654032 is a selective androgen receptor modulator (SARM) with demonstrated mixed agonist and antagonist effects on the androgen receptor (AR). As a nonsteroidal ligand, it holds potential for therapeutic applications where tissue-selective androgenic or antiandrogenic activity is desired. This document provides detailed application notes and experimental protocols for characterizing the activity of this compound in well-established androgen-responsive prostate cancer cell lines. These protocols are designed to enable researchers to assess its potency, efficacy, and mechanism of action as both an AR agonist and antagonist.

The selected cell lines, LNCaP, VCaP, C4-2, LAPC4, and 22Rv1, are all positive for the androgen receptor and are commonly used models for studying AR signaling in prostate cancer.[1][2][3][4] For comparative purposes, AR-negative cell lines such as PC3 and DU145 can be employed as negative controls.[1]

Recommended Androgen-Responsive Cell Lines

A variety of human prostate cancer cell lines are available to study the effects of this compound on the androgen receptor signaling pathway. The choice of cell line can be critical, as they harbor different AR mutations and express AR at varying levels, which can influence the response to SARMs.

| Cell Line | AR Status | Key Characteristics | Recommended Culture Media |

| LNCaP | AR Positive (T877A mutation) | Androgen-sensitive, expresses PSA. The T877A mutation can lead to promiscuous activation by other steroid hormones.[4] | RPMI-1640 + 10% FBS |

| VCaP | AR Positive (Wild-Type, Amplified) | Androgen-sensitive, expresses high levels of wild-type AR and PSA. Expresses the TMPRSS2-ERG gene fusion.[4] | DMEM + 10% FBS |

| C4-2 | AR Positive (T877A mutation) | Androgen-independent subline of LNCaP, representing a progression to castration-resistance. | RPMI-1640 + 10% FBS |

| LAPC4 | AR Positive (Wild-Type) | Androgen-sensitive, expresses wild-type AR.[3] | Iscove's Modified Dulbecco's Medium (IMDM) + 10% FBS |

| 22Rv1 | AR Positive (H874Y mutation, expresses AR-V7) | Androgen-independent, expresses both full-length AR and the constitutively active AR-V7 splice variant.[4] | RPMI-1640 + 10% FBS |

Signaling Pathway Overview

The androgen receptor is a ligand-activated transcription factor. In the absence of a ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation, survival, and differentiation.

Experimental Workflow for Characterizing this compound

A systematic approach is recommended to delineate the agonistic and antagonistic properties of this compound. The following workflow outlines the key experiments.

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Selected androgen-responsive cell line (e.g., LNCaP)

-

Appropriate cell culture medium (see table above)

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (for androgen-deprivation experiments)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments investigating the effects of this compound, replace the standard medium with a medium containing 10% charcoal-stripped FBS for 24-48 hours prior to treatment to reduce baseline androgen levels.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

AR-Mediated Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to activate or inhibit AR-dependent gene transcription.

Materials:

-

Androgen-responsive cells (e.g., LNCaP)

-

An androgen response element (ARE)-driven luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dihydrotestosterone (DHT) as a reference agonist

-

Bicalutamide as a reference antagonist

-

Dual-luciferase reporter assay system

-

White, opaque 96-well plates

Protocol:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing charcoal-stripped FBS.

-

For Agonist Assay: Treat the cells with increasing concentrations of this compound or DHT for 24 hours.

-

For Antagonist Assay: Treat the cells with increasing concentrations of this compound in the presence of a constant concentration of DHT (e.g., the EC50 concentration).

-

After treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol determines the effect of this compound on the mRNA levels of endogenous AR target genes.

Materials:

-

Androgen-responsive cells

-

This compound

-

DHT

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for AR target genes (e.g., PSA/KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

-

Seed cells in 6-well plates and culture in medium with charcoal-stripped FBS for 24-48 hours.

-

Treat cells with this compound, DHT, or a combination for the desired time (e.g., 24 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Androgen-responsive cells

-

This compound

-

DHT

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Culture the cells in a low-serum medium (e.g., 1-2% charcoal-stripped FBS) for 24 hours.

-

Treat the cells with various concentrations of this compound, with or without DHT, for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis of AR and Downstream Targets

This protocol is used to evaluate the effect of this compound on the protein levels of AR and its downstream targets.

Materials:

-

Androgen-responsive cells

-

This compound

-

DHT

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AR, PSA, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat as described for the qPCR experiment.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting the results from the described assays.

Table 1: Agonist and Antagonist Activity of this compound in an ARE-Luciferase Reporter Assay

| Compound | EC50 (nM) (Agonist) | % Max Response vs DHT | IC50 (nM) (Antagonist) |

| DHT | [Value] | 100% | N/A |

| This compound | [Value] | [Value] | [Value] |

| Bicalutamide | N/A | N/A | [Value] |

Table 2: Effect of this compound on AR Target Gene Expression (Fold Change vs. Vehicle)

| Treatment | PSA (KLK3) mRNA | TMPRSS2 mRNA |

| Vehicle | 1.0 | 1.0 |

| DHT (10 nM) | [Value] | [Value] |

| This compound (100 nM) | [Value] | [Value] |

| This compound (100 nM) + DHT (10 nM) | [Value] | [Value] |

Table 3: Effect of this compound on Cell Proliferation (% of Vehicle Control)

| Treatment | LNCaP | VCaP | 22Rv1 |

| Vehicle | 100% | 100% | 100% |

| DHT (10 nM) | [Value] | [Value] | [Value] |

| This compound (1 µM) | [Value] | [Value] | [Value] |

| This compound (1 µM) + DHT (10 nM) | [Value] | [Value] | [Value] |

By following these detailed protocols and application notes, researchers can effectively characterize the biological activity of this compound and other SARMs in relevant androgen-responsive cell line models.

References

- 1. researchgate.net [researchgate.net]

- 2. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the (+)-JNJ-37654032 Orchidectomized Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JNJ-37654032 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects on muscle with minimal hypertrophic activity in the prostate.[1] This makes it a compound of interest for potential therapeutic applications in muscle-wasting conditions. The orchidectomized (castrated) rat is a widely used preclinical model to study the effects of androgens and SARMs on muscle, bone, and other androgen-responsive tissues in a state of androgen deficiency. This document provides a detailed experimental design and protocols for evaluating the in vivo efficacy of this compound in this model.

Mechanism of Action

This compound is a selective androgen receptor (AR) ligand with mixed agonist and antagonist activity.[1] In the orchidectomized rat model, it has been shown to be an orally active SARM with marked muscle selectivity.[1] It functions by binding to the androgen receptor and eliciting tissue-specific downstream effects. In muscle tissue, it acts as a full agonist, promoting growth and restoring lean body mass lost after orchidectomy.[1] Conversely, in the prostate, it exhibits partial agonist or antagonistic effects, thereby sparing the tissue from significant growth.[1][2] This tissue selectivity is a key characteristic of SARMs and represents a potential advantage over traditional anabolic steroids.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in an orchidectomized rat model, based on published data.[1]

Table 1: Effect of this compound on Levator Ani Muscle and Ventral Prostate Weight in Orchidectomized Rats

| Treatment Group | Dose (mg/kg) | Levator Ani Muscle Growth (as % of maximal response) | Ventral Prostate Growth (as % of intact control) |

| Vehicle | - | Baseline | Not reported |

| This compound | 0.8 | ED₅₀ (50% of maximal growth) | Not reported |

| This compound | 3 | Maximal Growth | 21% |

Table 2: Effect of this compound on Lean Body Mass and Other Endpoints

| Parameter | Effect of this compound |

| Lean Body Mass | Restored about 20% of the lean body mass lost following orchidectomy in aged rats. |

| Follicle-Stimulating Hormone (FSH) | Reduced levels in orchidectomized rats. |

| Prostate Weight (in intact rats) | Reduced by 47% at a dose of 3 mg/kg. |

| Testis Size (in intact rats) | Reduced. |

Experimental Protocols

The following protocols are based on established methodologies for SARM evaluation in orchidectomized rat models.

Animal Model and Housing

-

Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used. The choice of strain should be consistent throughout the study.

-

Age: Aged rats (e.g., 10-12 months old) are often used to model age-related muscle loss.[3]

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum.

Orchidectomy (Surgical Castration)

-

Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Preparation: Shave and disinfect the scrotal area using a suitable antiseptic solution (e.g., 70% ethanol and povidone-iodine).

-

Procedure:

-

Make a single midline incision through the scrotum.

-

Exteriorize one testis by applying gentle pressure to the inguinal region.

-

Ligate the spermatic cord, including the vas deferens and blood vessels, with absorbable suture material.

-

Excise the testis distal to the ligature.

-

Return the ligated stump to the scrotum.

-

Repeat the procedure for the second testis.

-

Close the scrotal incision with wound clips or sutures.

-

-

Sham Operation: For the control group, perform a sham surgery that includes anesthesia and a scrotal incision, but the testes are manipulated and then returned to the scrotum without ligation and excision.

-

Post-operative Care:

-

Administer appropriate analgesics for at least 48 hours post-surgery.

-

House animals individually for a short period to prevent wound disruption.

-

Monitor the animals daily for signs of infection, distress, or complications.

-

Allow for a recovery and washout period of at least two weeks before the commencement of treatment to ensure the depletion of endogenous androgens.

-

Drug Preparation and Administration

-

Vehicle Preparation: A common vehicle for oral administration of poorly water-soluble SARMs is a suspension in 0.5% carboxymethyl cellulose (CMC) and 0.25% Tween 80 in sterile water.

-

This compound Formulation:

-

Weigh the required amount of this compound powder.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while stirring to achieve the desired final concentration.

-

-

Administration:

-

Administer the formulated this compound or vehicle to the rats daily via oral gavage.

-

The volume of administration should be based on the most recent body weight of the animal (typically 5-10 mL/kg).

-

Endpoint Analysis

At the end of the treatment period (e.g., 4-8 weeks), the following endpoints should be assessed:

-

Body Weight and Composition:

-

Record body weight at regular intervals throughout the study.

-

Perform magnetic resonance imaging (MRI) to determine lean body mass and fat mass. This provides a non-invasive and accurate assessment of body composition changes.

-

-

Tissue Collection and Weights:

-

Euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Carefully dissect the levator ani muscle and the ventral prostate.

-

Blot the tissues to remove excess moisture and record their wet weights.

-

-

Hormone Analysis:

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Separate the serum and store it at -80°C until analysis.

-

Measure serum levels of follicle-stimulating hormone (FSH) using a commercially available ELISA kit according to the manufacturer's instructions.

-

Conclusion

The orchidectomized rat model is a robust and reliable system for evaluating the in vivo efficacy and tissue selectivity of SARMs like this compound. The protocols outlined in this document provide a comprehensive framework for conducting such studies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the preclinical assessment of this and other novel SARM compounds.

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ-37654032 - Wikipedia [en.wikipedia.org]

- 3. Evidence from the aged orchidectomized male rat model that 17beta-estradiol is a more effective bone-sparing and anabolic agent than 5alpha-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of (+)-JNJ-37654032 in Rats

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the oral administration of (+)-JNJ-37654032 in rats. No specific, manufacturer-published oral administration protocol or pharmacokinetic data for this compound was found in the public domain. The following protocols are based on general practices for similar compounds and should be adapted and validated by the end-user.

Introduction

This compound is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle tissue with minimal impact on the prostate in rat models.[1] It has been investigated for its potential therapeutic use in conditions associated with muscle wasting. This document provides a summary of its known effects and a generalized protocol for its oral administration in a research setting.

Efficacy Data in Rats

While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available, efficacy studies in orchidectomized rats have established effective oral dosages for anabolic effects on the levator ani muscle.

| Parameter | Value | Species/Model | Notes |

| ED₅₀ | 0.8 mg/kg | Orchidectomized Rats | Dose required to achieve 50% of the maximal effect on levator ani muscle growth.[1] |

| Maximal Effect | 3 mg/kg | Orchidectomized Rats | Dose at which maximal stimulation of levator ani muscle growth was observed.[1] |

| Prostate Effect | Minimal | Orchidectomized Rats | At 3 mg/kg, ventral prostate growth was only stimulated to 21% of its full size.[1] |

Generalized Oral Administration Protocol

This protocol is a general guideline for the oral administration of a research compound like this compound to rats via gavage. It is critical to perform small-scale formulation trials to ensure the stability and solubility of the compound in the chosen vehicle.

Materials

-

This compound

-

Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)

-

Alternative vehicle for SARMs: 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water.[2]

-

Sterile water

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Appropriate size gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

-

Syringes (1-5 mL, depending on dosing volume)

-

Male Sprague-Dawley or Wistar rats (age and weight to be determined by the study design)

Dosing Solution Preparation (Example using 0.5% Methylcellulose)

-

Prepare the Vehicle:

-

Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.

-

Stir until a homogenous suspension is formed. This may take several hours. Prepare fresh or store at 4°C for a limited time as recommended.

-

-

Prepare the Dosing Suspension:

-

Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the rats.

-

Accurately weigh the calculated amount of this compound powder.

-

Levigate the powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring to achieve the final desired concentration.

-

Maintain continuous stirring to ensure a homogenous suspension during dosing.